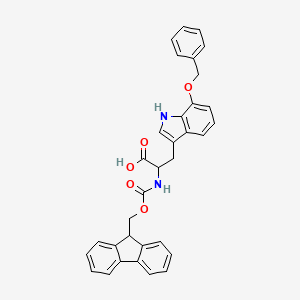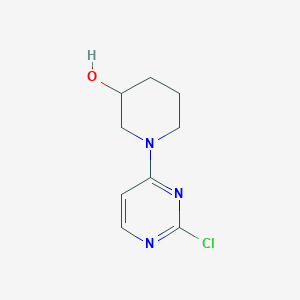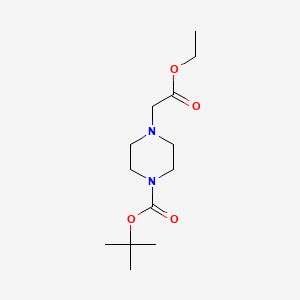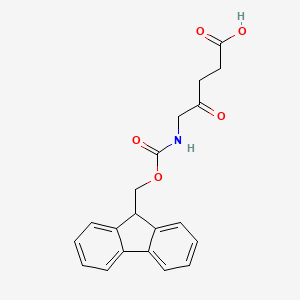
Ethyl 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. This particular compound features a pyridinyl group attached to the oxadiazole ring, which can influence its chemical properties and reactivity.
Synthesis Analysis
The synthesis of related ethyl oxadiazole derivatives has been reported in several studies. For instance, ethyl 2-(2-pyridylacetate) derivatives containing oxadiazole moieties were synthesized and their structures confirmed by NMR and MS methods, with some structures further confirmed by X-ray crystallography . Another study reported the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an intermediate for an insecticide, indicating the relevance of pyridinyl-oxadiazole compounds in industrial applications .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be complex and is often confirmed using spectroscopic methods such as NMR and MS. X-ray crystallography provides a definitive structural confirmation, as seen in the study where the molecular structures of certain derivatives were confirmed . The presence of the pyridinyl group can influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interactions.
Chemical Reactions Analysis
Oxadiazole derivatives can participate in various chemical reactions. For example, the synthesis of condensed pyrazoles from ethyl triflyloxy-1H-pyrazole-4-carboxylates through Pd-catalyzed cross-coupling reactions has been described . Additionally, the rearrangement of 5-(2-oxoalkyl)-1,2,4-oxadiazoles to form fully substituted pyrimidines under metal carbonyl mediation demonstrates the versatility of oxadiazole compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl oxadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and oxygen in the oxadiazole ring contributes to the compound's polarity, solubility, and potential for hydrogen bonding. The pyridinyl group can further modify these properties, potentially enhancing the compound's biological activity. The studies provided do not directly report the physical properties of ethyl 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate, but similar compounds have been tested for biological activities, including antimicrobial and antiviral properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Ethyl 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate has been utilized in the synthesis of various compounds with potential antibacterial activity. A study by Singh and Kumar (2015) details the process of synthesizing these compounds and testing their antibacterial effectiveness against common pathogens, using ampicillin as a reference compound (Singh & Kumar, 2015).
Novel Routes in Organic Chemistry
Elnagdi et al. (1988) described new routes to create 1,3,4‐oxadiazoles, oxadiazolopyridines, and pyridopyridazines using ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate. This research provides insight into the reactivity of these compounds towards various electrophilic reagents, showcasing the versatility of ethyl 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate in organic synthesis (Elnagdi et al., 1988).
Synthesis of Acetic Acids
Janda (2001) explored the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids, a process involving the acylation of ethyl (1//-tetrazol-5-yl)acetate. This synthesis route is significant for its simplicity and efficiency, leading to compounds that are often used in the development of anti-inflammatory and analgesic drugs, as well as in the synthesis of new antibiotics (Janda, 2001).
Optical Properties in Novel Derivatives
The work of Ge et al. (2014) involved synthesizing novel oxadiazole derivatives from ethyl 3-aryl-1H-pyrazole-5-carboxylate and investigating their fluorescence characteristics. This research contributes to understanding the optical properties of these compounds, which is crucial for developing materials in photonic and electronic applications (Ge et al., 2014).
Antimycobacterial Activity
A study by Navarrete-Vázquez et al. (2007) highlights the in vitro antimycobacterial activity of 4-(5-Substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives. Some compounds showed significant activity against Mycobacterium tuberculosis, including drug-resistant strains, indicating the potential use of these compounds in treating tuberculosis (Navarrete-Vázquez et al., 2007).
Antimicrobial Study of N-Substituted Derivatives
Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. These compounds exhibited moderate to talented antimicrobial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Zukünftige Richtungen
The future directions for “Ethyl 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate” could involve further studies on its synthesis, chemical reactions, and potential biological activities. Pyridine derivatives are of great interest due to their diverse functional groups and potential applications in various fields .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It’s worth noting that related compounds have been shown to inhibit the aggregation of alpha-synuclein , a protein involved in neurodegenerative diseases. This suggests that Ethyl 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate might interact with its targets in a similar manner, potentially leading to changes in protein aggregation.
Result of Action
Related compounds have been shown to prevent neurodegeneration caused by the neurotoxin mptp, suggesting that this compound may have similar neuroprotective effects .
Eigenschaften
IUPAC Name |
ethyl 5-pyridin-4-yl-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-15-10(14)9-13-12-8(16-9)7-3-5-11-6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKFDZBAFPGQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate | |
CAS RN |
865610-89-5 | |
| Record name | ethyl 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[3-Fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B1344130.png)





![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)